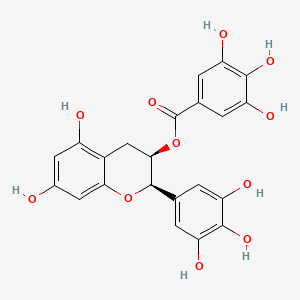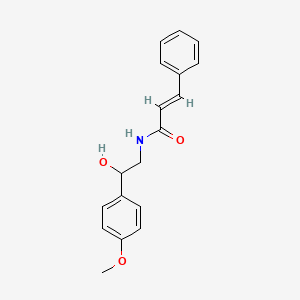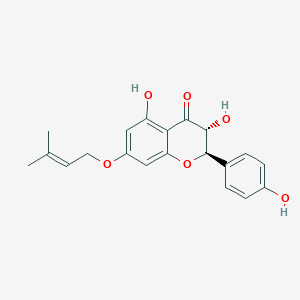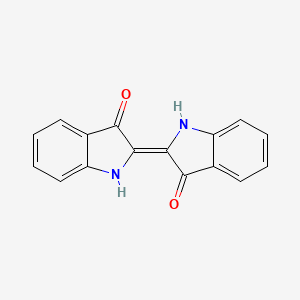![molecular formula C19H29NO2 B7765697 2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one](/img/structure/B7765697.png)
2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one” is a chemical entity with unique properties and applications. This compound has garnered interest in various fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one involves a series of chemical reactions that require precise conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. The industrial methods often involve continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents is carefully chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium or copper, along with appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, aiding in the development of new compounds and materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development and disease treatment.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Properties
IUPAC Name |
2-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-6-hydroxy-5-methyl-3-propyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVEUHAOCVIPN-DTCTWCMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=C(C1=O)C)O)CC=C(C)CC=CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(NC(=C(C1=O)C)O)C/C=C(\C)/C/C=C/C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
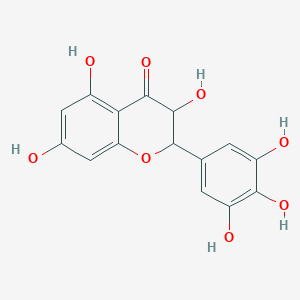
![[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B7765624.png)
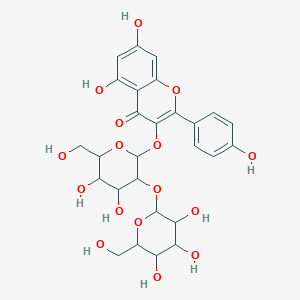
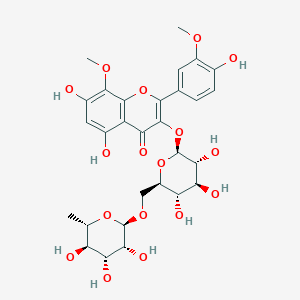
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7765655.png)
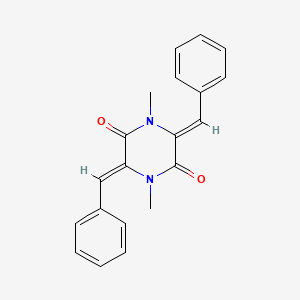
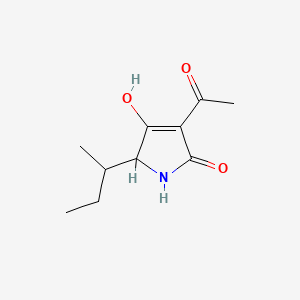
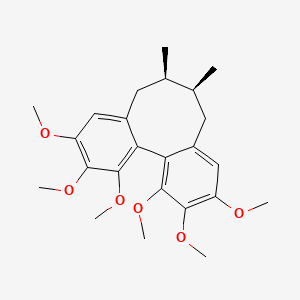
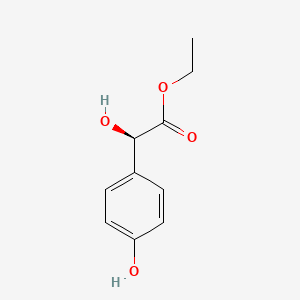
![2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid](/img/structure/B7765700.png)
